5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide
Description
The compound 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide features a pyrazole core substituted with a carboxamide group at position 4, a 2-methylbenzyl moiety on the amide nitrogen, and a pyridinyl-oxadiazole substituent at position 1. The 1,2,4-oxadiazole ring, bearing an isopropyl group, enhances metabolic stability and binding affinity due to its electron-deficient nature . This structural complexity aligns with trends in bioactive pyrazole derivatives, which are widely explored for antifungal, anti-inflammatory, and anticancer applications .
Properties
IUPAC Name |
5-methyl-N-[(2-methylphenyl)methyl]-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-14(2)21-27-23(31-28-21)17-9-10-24-20(11-17)29-16(4)19(13-26-29)22(30)25-12-18-8-6-5-7-15(18)3/h5-11,13-14H,12H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNBWDOLVDIVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=C2)C3=NC=CC(=C3)C4=NC(=NO4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine and pyrazole rings. The final step involves the coupling of these intermediates to form the target compound. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Pyrazole Core Formation
The pyrazole ring likely forms via cyclization reactions involving hydrazines and β-diketones or β-keto esters. For example:
-
Condensation of hydrazine derivatives with carbonyl compounds (e.g., diketones) to form the five-membered aromatic ring.
Amide Bond Formation
The carboxamide group (pyrazole-4-carboxamide) likely originates from:
-
Coupling of a carboxylic acid (e.g., pyrazole-4-carboxylic acid) with an amine (2-methylbenzylamine) using activating agents like EDC or HATU.
Functional Group Reactivity
Stability and Degradation
Key factors influencing stability :
-
Amide hydrolysis : Exposed to aqueous acidic/basic conditions, leading to cleavage of the amide bond.
-
Oxadiazole ring : Prone to degradation under harsh thermal or acidic conditions.
-
Pyridine substituent : Stable under most conditions but may undergo oxidation or electrophilic substitution.
Structural Comparisons
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide exhibit significant antimicrobial properties. In studies involving various derivatives of pyrazole and oxadiazole compounds, it was found that certain modifications can enhance their effectiveness against a range of pathogens including bacteria and fungi .
Anticancer Potential
The compound is included in screening libraries targeting anticancer agents. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest . It is particularly noted for its potential against specific cancer types, although detailed case studies are still required to validate these findings.
Drug Discovery and Development
This compound is part of various drug discovery programs aimed at identifying new therapeutic agents. Its inclusion in anti-infective and anticancer libraries highlights its relevance in developing novel pharmaceuticals .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI explored the synthesis of new pyrazole derivatives and their antimicrobial activities. Among the synthesized compounds, some exhibited moderate to good activity against Gram-positive and Gram-negative bacteria. The study suggests that the incorporation of oxadiazole rings into the structure enhances antimicrobial efficacy .
Case Study 2: Anticancer Activity
In another research article focusing on the anticancer properties of pyrazole derivatives, it was reported that specific modifications to the pyrazole structure led to increased cytotoxicity against human cancer cell lines. The study emphasized the need for further investigation into the mechanisms by which these compounds exert their effects .
Mechanism of Action
The mechanism of action of 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Fungicidal Activity
Penflufen
- Structure : A commercial pyrazole amide fungicide with a 1-methyl and 5-fluoro substituent on the pyrazole ring.
- Key Differences : The target compound replaces these groups with a pyridinyl-oxadiazole and a 2-methylbenzyl carboxamide.
- Activity : Penflufen inhibits fungal succinate dehydrogenase (SDH). Modifications in the target compound’s oxadiazole moiety may enhance SDH binding or resistance profiles .
Pyrazolecarboxamide Derivatives (Molecules, 2015)
- Structure : Derivatives synthesized with pyrazole carbonyl chloride and amines/isoxazolol carboxylates .
- Key Differences : The target compound’s oxadiazole-pyridine linker is absent in these derivatives.
- Activity : Antifungal efficacy against Rhizoctonia solani (EC₅₀: 2.8–12.4 µg/mL). The oxadiazole group in the target compound may improve bioavailability compared to carboxylate esters .
Substituent Effects on Bioactivity
4,5-Diarylpyrazoles vs. Isoxazole/Triazole Analogues
- Structure : Pyrazole rings substituted with diaryl groups versus isoxazole or triazole cores .
- Key Findings : Pyrazole-to-isoxazole/triazole substitution maintains anti-proliferative activity (A-scores: 0.82–0.85), suggesting the pyrazole ring is replaceable in certain contexts. However, the target compound’s oxadiazole-pyridine system may confer unique target specificity .
3,5-Dimethylpyrazole (DMPZ) Complexes
- Structure : Copper complexes with DMPZ and carboxylate ligands.
- Key Differences : The target compound lacks metal-coordination sites but shares hydrogen-bonding capabilities via the carboxamide and oxadiazole groups. This may influence supramolecular interactions in biological systems .
Lead Optimization (Scheme 1, )
- Approach : Replacement of penflufen’s 1-methyl and 5-fluoro groups with bulkier substituents (e.g., phenyl, chloro).
- Relevance : The target compound’s 2-methylbenzyl and oxadiazole groups follow this strategy to enhance steric bulk and electronic effects .
4-Cyano Pyrazole Derivatives
- Synthesis: Reaction of 3-dimethylamino-2-benzoyl-propenenitrile with hydrazines yields 4-cyano or 5-aminopyrazoles .
- Divergence : The target compound’s synthesis likely involves coupling pyrazolecarboxylic acid derivatives with oxadiazole-bearing pyridines, emphasizing modularity in functional group installation .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Pyrazole Ring : Known for its diverse biological activities including anti-inflammatory and analgesic effects.
- Oxadiazole Moiety : Exhibits significant antimicrobial and anticancer properties.
- Pyridine Substituent : Often associated with neuroactive and anti-inflammatory effects.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole ring have shown promising anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles exhibit inhibitory effects against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the inhibition of key enzymes such as topoisomerases and telomerase .
2. Antimicrobial Properties
The presence of the oxadiazole moiety in this compound suggests potential antimicrobial activity. Compounds with similar structures have been documented to possess significant antibacterial and antifungal activities against a range of pathogens .
3. Anti-inflammatory Effects
The pyrazole component is known for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The oxadiazole ring has been shown to inhibit enzymes critical for cancer cell proliferation and survival.
- Cytokine Modulation : The pyrazole structure may modulate inflammatory pathways by affecting cytokine release.
Case Study 1: Anticancer Efficacy
In a recent study, a derivative similar to the compound was tested against a panel of cancer cell lines. The results indicated an IC50 value of approximately 92.4 µM against multiple cancer types, demonstrating significant antiproliferative activity .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of related compounds against Escherichia coli and Klebsiella pneumoniae. The results showed that certain derivatives exhibited strong inhibitory effects, suggesting potential applications in treating bacterial infections .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
